molecular formula C9H5Cl2FO2 B13726358 (E)-3-(3,5-dichloro-2-fluorophenyl)prop-2-enoic acid

(E)-3-(3,5-dichloro-2-fluorophenyl)prop-2-enoic acid

Cat. No.: B13726358
M. Wt: 235.04 g/mol
InChI Key: IYDBHEGDCYIXJR-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3,5-dichloro-2-fluorophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a dichlorofluorophenyl group attached to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,5-dichloro-2-fluorophenyl)prop-2-enoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and high functional group tolerance . The process generally involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,5-dichloro-2-fluorophenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(E)-3-(3,5-dichloro-2-fluorophenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (E)-3-(3,5-dichloro-2-fluorophenyl)prop-2-enoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(3,5-dichloro-2-fluorophenyl)prop-2-enoic acid is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C9H5Cl2FO2

Molecular Weight

235.04 g/mol

IUPAC Name

(E)-3-(3,5-dichloro-2-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Cl2FO2/c10-6-3-5(1-2-8(13)14)9(12)7(11)4-6/h1-4H,(H,13,14)/b2-1+

InChI Key

IYDBHEGDCYIXJR-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1/C=C/C(=O)O)F)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1C=CC(=O)O)F)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.